molecular formula C8H16O B8368245 6-Methylhept-5-en-1-ol

6-Methylhept-5-en-1-ol

Cat. No.: B8368245
M. Wt: 128.21 g/mol
InChI Key: NNIZQWMPDOFRLN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-Methylhept-5-en-1-ol is an organic compound with the molecular formula C8H16O. It is a colorless liquid with a pleasant odor and is used in various applications, including as a fragrance ingredient and an intermediate in organic synthesis. The compound is characterized by a heptene backbone with a methyl group at the sixth position and a hydroxyl group at the first position.

Preparation Methods

Synthetic Routes and Reaction Conditions:

Industrial Production Methods: Industrial production of this compound typically involves the catalytic hydrogenation of methylheptenone, which is a more scalable and efficient process for large-scale production.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: 6-Methylhept-5-en-1-ol can undergo oxidation reactions to form corresponding aldehydes or ketones.

    Reduction: The compound can be reduced to form saturated alcohols.

    Substitution: It can participate in substitution reactions where the hydroxyl group is replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method.

    Substitution: Reagents like thionyl chloride (SOCl2) can be used for converting the hydroxyl group to a chloride.

Major Products:

    Oxidation: Formation of 6-Methyl-5-heptene-1-one.

    Reduction: Formation of 6-Methylheptanol.

    Substitution: Formation of 6-Methyl-5-heptene-1-chloride.

Scientific Research Applications

6-Methylhept-5-en-1-ol has various applications in scientific research:

Mechanism of Action

The mechanism of action of 6-Methylhept-5-en-1-ol involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it can act as a signaling molecule, influencing various cellular processes. The hydroxyl group allows it to form hydrogen bonds, which can affect its interactions with enzymes and receptors.

Comparison with Similar Compounds

Uniqueness: 6-Methylhept-5-en-1-ol is unique due to its specific structural configuration, which imparts distinct chemical and physical properties. Its hydroxyl group at the first position makes it particularly useful in certain synthetic applications and as a fragrance ingredient.

Properties

Molecular Formula

C8H16O

Molecular Weight

128.21 g/mol

IUPAC Name

6-methylhept-5-en-1-ol

InChI

InChI=1S/C8H16O/c1-8(2)6-4-3-5-7-9/h6,9H,3-5,7H2,1-2H3

InChI Key

NNIZQWMPDOFRLN-UHFFFAOYSA-N

Canonical SMILES

CC(=CCCCCO)C

Origin of Product

United States

Synthesis routes and methods

Procedure details

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